molecular formula C17H21N3O B12922701 N-cyclopentyl-5-(4-methoxyphenyl)-2-methylpyrimidin-4-amine CAS No. 917895-75-1

N-cyclopentyl-5-(4-methoxyphenyl)-2-methylpyrimidin-4-amine

Cat. No.: B12922701
CAS No.: 917895-75-1
M. Wt: 283.37 g/mol
InChI Key: AVBQMQKKYMWXDR-UHFFFAOYSA-N
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Description

N-cyclopentyl-5-(4-methoxyphenyl)-2-methylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-5-(4-methoxyphenyl)-2-methylpyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Substitution Reactions:

    Methylation: The methyl group is introduced via a methylation reaction using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-5-(4-methoxyphenyl)-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-cyclopentyl-5-(4-methoxyphenyl)-2-methylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-5-(4-methoxyphenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets within the cell. These targets may include enzymes, receptors, or other proteins that play a crucial role in cellular processes. The compound may inhibit or activate these targets, leading to a therapeutic effect. The exact pathways and molecular interactions are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-5-(4-methoxyphenyl)-3-isoxazolecarboxamide
  • N-cyclopentyl-5-(4-methoxyphenyl)thieno[3,2-e]pyrimidin-4-amine

Uniqueness

N-cyclopentyl-5-(4-methoxyphenyl)-2-methylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

917895-75-1

Molecular Formula

C17H21N3O

Molecular Weight

283.37 g/mol

IUPAC Name

N-cyclopentyl-5-(4-methoxyphenyl)-2-methylpyrimidin-4-amine

InChI

InChI=1S/C17H21N3O/c1-12-18-11-16(13-7-9-15(21-2)10-8-13)17(19-12)20-14-5-3-4-6-14/h7-11,14H,3-6H2,1-2H3,(H,18,19,20)

InChI Key

AVBQMQKKYMWXDR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)NC2CCCC2)C3=CC=C(C=C3)OC

Origin of Product

United States

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